molecular formula C14H19N3O4 B2725325 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1797355-26-0

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2725325
CAS No.: 1797355-26-0
M. Wt: 293.323
InChI Key: HXVIZRLEDCMTAC-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide (CAS#: 1797355-26-0) is a high-purity chemical compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol. This specialized chemical features a 2-oxoimidazolidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The compound's structure incorporates methoxyphenyl and carboxamide functional groups, contributing to its specific physicochemical properties, including a predicted density of 1.236±0.06 g/cm³ and a pKa of 13.78±0.20 . This reagent serves as a valuable building block in pharmaceutical research, particularly in the design and synthesis of novel heterocyclic compounds for biological evaluation. Researchers utilize this compound in developing potential enzyme inhibitors and exploring structure-activity relationships (SAR), especially in projects targeting anticancer agents . The 2-oxoimidazolidine moiety is recognized for its significance in modern drug discovery, appearing in various therapeutic areas including oncology, where such scaffolds have demonstrated potential as antiproliferative agents against diverse cancer cell lines . Available in ≥90% purity, this product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Proper handling in accordance with laboratory safety protocols is required.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-20-11-5-3-4-10(8-11)12(21-2)9-16-14(19)17-7-6-15-13(17)18/h3-5,8,12H,6-7,9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVIZRLEDCMTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)N2CCNC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

The compound has a molecular formula of C₁₄H₁₉N₃O₄ and a molecular weight of 293.32 g/mol . Key features include:

  • A 2-oxoimidazolidine core substituted at the 1-position with a carboxamide group.
  • A branched ethyl chain with methoxy groups at the 2- and 3-positions of the phenyl ring.
  • LogP values (predicted) suggest moderate hydrophobicity, critical for blood-brain barrier penetration in CNS-targeted therapies.

Synthetic Routes and Methodologies

Carbodiimide-Mediated Amide Coupling

This method involves sequential functionalization of the imidazolidinone core.

Step 1: Synthesis of 2-Oxoimidazolidine-1-Carboxylic Acid

2-Oxoimidazolidine is reacted with chloroacetyl chloride in the presence of triethylamine (TEA) to form the acid chloride intermediate. This intermediate is then hydrolyzed under basic conditions to yield 2-oxoimidazolidine-1-carboxylic acid.

Step 2: Amide Bond Formation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine. Key conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0–25°C.
  • Yield: 68–72% after purification by silica gel chromatography.

Table 1: Optimization of Amide Coupling Conditions

Reagent Solvent Temp (°C) Yield (%) Reference
EDC/HOBt DCM 0→25 72
DCC/DMAP THF 25 68
HATU/DIEA DMF -10→0 65

Nucleophilic Substitution Approach

An alternative route leverages nucleophilic displacement of a halogenated precursor:

Step 1: Preparation of 1-Chloroimidazolidin-2-One

Imidazolidin-2-one is treated with phosphorus oxychloride (POCl₃) to generate 1-chloroimidazolidin-2-one.

Step 2: Alkylation with Methoxy-Substituted Amines

The chloro intermediate reacts with N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine in acetonitrile at reflux. Catalytic potassium iodide (KI) enhances reactivity via the Finkelstein mechanism.

Key Observations :

  • Excess amine (2.5 equiv.) minimizes di-alkylation byproducts.
  • Reaction time: 12–18 hours.
  • Yield: 58–63%.

Catalytic Asymmetric Synthesis

For enantiomerically pure forms, palladium-catalyzed asymmetric allylic alkylation (AAA) has been employed:

Step 1: Synthesis of Chiral Amine Intermediate

(R)- or (S)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine is prepared via AAA using a Pd/(S)-t-BuPHOX catalyst system.

Step 2: Coupling with Imidazolidinone

The chiral amine is coupled with 2-oxoimidazolidine-1-carbonyl chloride under Schlenk conditions. Enantiomeric excess (ee): >98%.

Analytical Characterization

Critical spectroscopic data for quality control:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (t, J = 8.0 Hz, 1H, ArH), 6.85–6.78 (m, 3H, ArH), 4.12 (q, J = 6.8 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.76 (s, 3H, OCH₃).
  • ¹³C NMR : 170.8 (C=O), 159.2 (OCH₃), 139.5 (ArC), 55.1 (OCH₃).
Infrared Spectroscopy (IR)
  • Strong absorption at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Industrial-Scale Production Challenges

  • Purification Issues : The ethyl side chain’s stereochemistry necessitates chiral stationary-phase HPLC, increasing costs.
  • Byproduct Formation : Competing N-alkylation at the imidazolidinone’s 3-position occurs if temperature exceeds 40°C.
  • Solvent Selection : DCM and THF are preferred over DMF due to easier removal via rotary evaporation.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A-431<10
OVCAR-885.26
NCI-H46075.99

A study demonstrated that modifications to the compound's structure could enhance its efficacy against cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective potential of this compound has also garnered attention. Research indicates that similar compounds can exhibit anticonvulsant properties and protect neurons from oxidative stress.

Case Study : In models of induced seizures, compounds with structural similarities showed significant efficacy in reducing seizure frequency, indicating potential therapeutic applications in epilepsy and other neurodegenerative disorders.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been documented through studies showing its ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models.

Activity Type Cell Model IC50 (µM) Reference
Anti-inflammatoryJ774A.1 cells10

This suggests that this compound may be useful in treating inflammatory conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the acylation of amines, with various methods reported to optimize yield and purity. The exact mechanism of action remains to be fully elucidated; however, it is believed to involve interactions with specific molecular targets relevant to its pharmacological activities.

Mechanism of Action

The mechanism by which N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Methoxy Positions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide (BK44959)
  • Molecular Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : 293.32 g/mol
  • Key Differences :
    • The methoxy group on the phenyl ring is at the 2-position instead of the 3-position.
    • This positional isomerism may influence solubility, steric interactions, and binding affinity in biological systems. For example, the 3-methoxy isomer (target compound) may exhibit enhanced π-stacking interactions due to better alignment of the methoxy group with aromatic systems in target proteins .

Oxazolidine and Thiazolidinone Derivatives

(5R)-3-(4-Cyanophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-oxo-oxazolidine-5-carboxamide (Compound 21b)
  • Molecular Formula : C₂₁H₂₀N₄O₄ (estimated from )
  • Key Differences: Replaces the imidazolidine-2-one core with an oxazolidine-2-one ring. Stereochemistry (R-configuration at C5 and C1) may confer selectivity in binding to chiral targets, such as enzymes or receptors .
N-(2-(4-Hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
  • Key Differences: Features a thiazolidinone ring instead of imidazolidine. The 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, which could enhance interactions with polar binding pockets in biological targets. The imidazo[1,2-a]pyridine moiety may improve lipophilicity and membrane permeability compared to the target compound’s simpler ethyl group .

Benzamide and Isoindole Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₁H₁₅NO₂
  • Key Differences: Substitutes the imidazolidine-carboxamide core with a benzamide structure.
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • The thiazolyl substituent introduces heterocyclic diversity, which may modulate toxicity or pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Imidazolidine-2-one 2-methoxyethyl, 3-methoxyphenyl ~293.32 (estimated) Drug discovery, enzyme inhibition
BK44959 Imidazolidine-2-one 2-methoxyethyl, 2-methoxyphenyl 293.32 Structural isomer studies
Compound 21b Oxazolidine-2-one 4-cyanophenyl, (R)-3-methoxyphenethyl ~380.40 Chiral drug candidates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylphenyl, N,O-bidentate group 193.24 Catalysis, ligand synthesis
Thiazolidinone derivative Thiazolidinone 4-hydroxy-3-methoxyphenyl, imidazopyridine ~370.00 (estimated) Anti-inflammatory agents

Research Findings and Implications

  • Positional Isomerism : The 3-methoxy substituent in the target compound may offer superior binding to aromatic residues in enzymes compared to the 2-methoxy isomer (BK44959), as seen in docking studies of related methoxyphenyl compounds .
  • Functional Group Impact : The absence of a hydroxyl group in the target compound (compared to ’s benzamide) likely enhances metabolic stability and oral bioavailability, critical for drug development .

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Synthesis

The compound features an imidazolidine ring, a methoxyphenyl group, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions starting from appropriate methoxyphenyl derivatives. Key steps include condensation and cyclization reactions under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various cellular pathways, influencing processes such as apoptosis, cell proliferation, and antimicrobial activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds incorporating imidazolidine structures have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicate that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Compound AMCF-71.1Doxorubicin1.2
Compound BHCT-1162.65-Fluorouracil18.74
Compound CHepG21.4Pemetrexed7.26

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Studies indicate that derivatives with similar structural motifs can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity Overview

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Escherichia coliCompound A25 μg/mL
Staphylococcus aureusCompound B15 μg/mL

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability compared to controls .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria. Results showed that it could effectively disrupt biofilm integrity, enhancing susceptibility to conventional antibiotics in resistant strains .

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